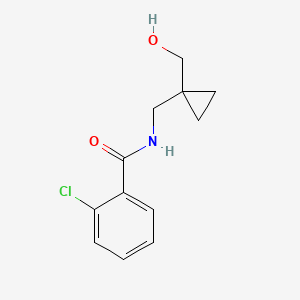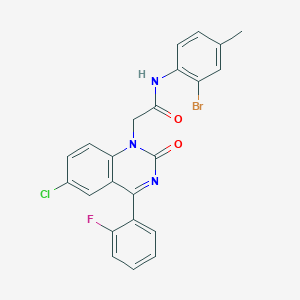![molecular formula C26H23N3O B2553038 3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-76-9](/img/structure/B2553038.png)
3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline is a novel compound that has been synthesized in recent years. This compound has attracted the attention of researchers due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth. It may also act as an antioxidant, protecting cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in animal models, indicating its anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, one limitation is that the compound has low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline. One direction is to study its potential as an anti-inflammatory agent in human clinical trials. Another direction is to investigate its use as an anti-cancer drug, either alone or in combination with other drugs. Additionally, further studies are needed to understand its mechanism of action and to improve its solubility in water for better bioavailability.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline involves the reaction of 4-methoxyphenylhydrazine and 3-methylbenzaldehyde with 2,6-dimethylpyrazine-3,5-dicarbonitrile in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of the product is around 50%.
Scientific Research Applications
The compound 3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-5-4-6-19(13-17)15-29-16-23-25(20-8-10-21(30-3)11-9-20)27-28-26(23)22-14-18(2)7-12-24(22)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKGXFHBDNEVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)C)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

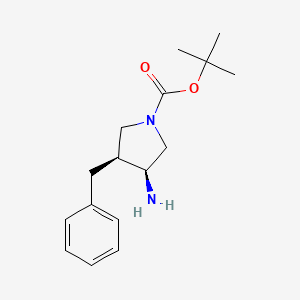
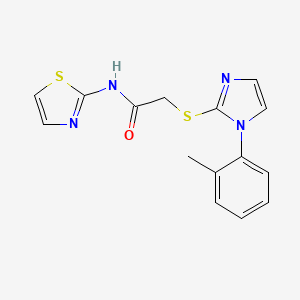


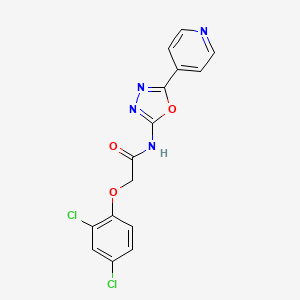

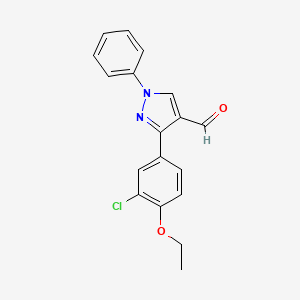


![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)
![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)
